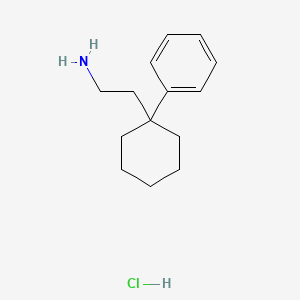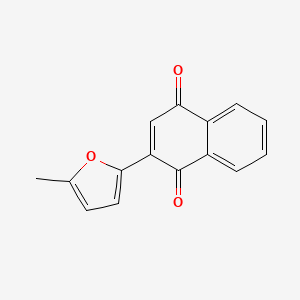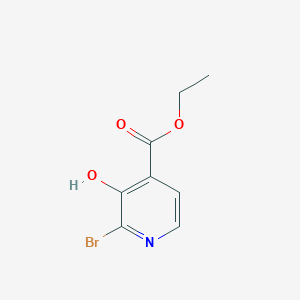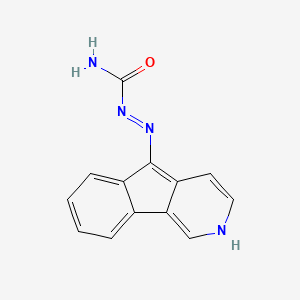
3-Azafluoren-9-one semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azafluoren-9-one semicarbazone is a chemical compound with the molecular formula C13H10N4O. It is a derivative of semicarbazone, which is known for its versatile biological activities and applications in various fields such as chemistry, biology, and medicine . The compound contains a total of 28 atoms, including 10 hydrogen atoms, 13 carbon atoms, 4 nitrogen atoms, and 1 oxygen atom .
Preparation Methods
The synthesis of 3-Azafluoren-9-one semicarbazone typically involves the reaction of 3-azafluoren-9-one with semicarbazide. A practical one-pot synthesis method for semicarbazone derivatives involves the reaction of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in methanol (MeOH) . The structure of the products can be confirmed using Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectra .
Chemical Reactions Analysis
3-Azafluoren-9-one semicarbazone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrazine hydrate, phenylisocyanate, and methanol . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aldehydes or ketones can yield different semicarbazone derivatives .
Scientific Research Applications
3-Azafluoren-9-one semicarbazone has a wide range of scientific research applications. It is used in the synthesis of various semicarbazone derivatives, which have been studied for their antibacterial, anticonvulsant, antimicrobial, antioxidant, antiangiogenic, anticancer, antiproliferative, antimalarial, and antiprotozoal activities . Additionally, semicarbazone derivatives have been used as organic corrosion inhibitors and eco-friendly insecticides .
Mechanism of Action
The mechanism of action of 3-Azafluoren-9-one semicarbazone involves its behavior as a chelating ligand due to the presence of nitrogen and oxygen atoms and electron delocalization along the semicarbazone moiety . The compound can exist in equilibrium between its keto and enol tautomeric forms, acting as a neutral ligand through the nitrogen atom from the imine group or the oxygen atom from the carbonyl group . This structural versatility allows it to coordinate with metal centers, leading to various biological activities .
Comparison with Similar Compounds
3-Azafluoren-9-one semicarbazone can be compared with other semicarbazone derivatives, such as 3-thiophene aldehyde semicarbazone, 2,3-thiophene dicarboxaldehyde bis(semicarbazone), and 3-carbaldehyde-chromone semicarbazone . These compounds exhibit similar biological activities, including antifungal, antioxidant, anticancer, and DNA binding properties . this compound is unique due to its specific molecular structure and the presence of the azafluorenone moiety, which may contribute to its distinct biological activities and applications .
Properties
CAS No. |
110576-18-6 |
|---|---|
Molecular Formula |
C13H10N4O |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2H-indeno[1,2-c]pyridin-5-yliminourea |
InChI |
InChI=1S/C13H10N4O/c14-13(18)17-16-12-9-4-2-1-3-8(9)11-7-15-6-5-10(11)12/h1-7,15H,(H2,14,18) |
InChI Key |
VOTBYQXALBIBAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CNC=CC3=C2N=NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11869157.png)
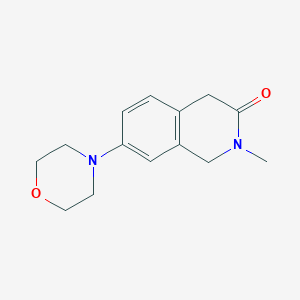
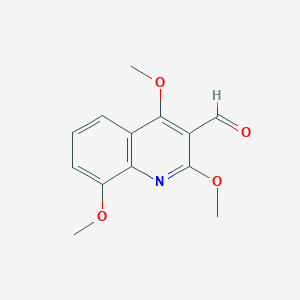
![1-[4-(cyclohexyloxy)phenyl]-1H-Imidazole](/img/structure/B11869172.png)




